2-oxo-2-phenylethyl 4-biphenylylacetate
Description
2-Oxo-2-phenylethyl 4-biphenylylacetate (C₂₂H₁₈O₃, molecular weight 330.38 g/mol) is an ester derivative featuring a ketone group (2-oxo-2-phenylethyl) and a biphenylyl moiety. The compound’s structure combines aromaticity from the biphenylyl group with the reactivity of the ester and ketone functionalities. It is typically synthesized via esterification reactions between 4-biphenylylacetic acid and phenacyl bromide derivatives under catalytic conditions.
Properties
IUPAC Name |
phenacyl 2-(4-phenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-21(20-9-5-2-6-10-20)16-25-22(24)15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFOEQMTNCENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Insights | Potential Applications |
|---|---|---|---|---|---|
| 2-Oxo-2-phenylethyl 4-biphenylylacetate | C₂₂H₁₈O₃ | 330.38 | Ester, ketone, biphenylyl | High stability; slow ester hydrolysis | Pharmaceuticals, liquid crystals |
| 2-Oxo-2-phenylethyl 4-(bromomethyl)phenylacetate | C₁₇H₁₅BrO₃ | 347.20 | Ester, ketone, bromomethyl | Nucleophilic substitution (e.g., alkylation) | Synthetic intermediate |
| 2-Oxo-2-phenylethyl phenylacetate | C₁₆H₁₄O₃ | 254.29 | Ester, ketone | Moderate reactivity | Solvent-based formulations |
Reactivity and Stability
- Biphenylyl vs. Bromomethyl Substituents : The biphenylyl group enhances aromatic π-π interactions, reducing solubility in polar solvents but improving thermal stability. In contrast, the bromomethyl analog (C₁₇H₁₅BrO₃) exhibits higher reactivity due to the bromine atom, which serves as a leaving group in nucleophilic substitutions .
- Ester Hydrolysis : The biphenylyl derivative’s bulky aromatic structure sterically hinders hydrolysis compared to simpler esters like 2-oxo-2-phenylethyl phenylacetate.
Spectroscopic Distinctions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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